Cas no 1807270-41-2 (Methyl 2-chloro-6-fluoro-3-(trifluoromethyl)benzoate)

Methyl 2-chloro-6-fluoro-3-(trifluoromethyl)benzoate 化学的及び物理的性質
名前と識別子
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- Methyl 2-chloro-6-fluoro-3-(trifluoromethyl)benzoate
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- インチ: 1S/C9H5ClF4O2/c1-16-8(15)6-5(11)3-2-4(7(6)10)9(12,13)14/h2-3H,1H3
- InChIKey: XQQQOZOTAWUAET-UHFFFAOYSA-N
- SMILES: ClC1C(C(=O)OC)=C(C=CC=1C(F)(F)F)F
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 6
- 重原子数量: 16
- 回転可能化学結合数: 2
- 複雑さ: 269
- XLogP3: 3.4
- トポロジー分子極性表面積: 26.3
Methyl 2-chloro-6-fluoro-3-(trifluoromethyl)benzoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A015010304-500mg |
Methyl 2-chloro-6-fluoro-3-(trifluoromethyl)benzoate |
1807270-41-2 | 97% | 500mg |
847.60 USD | 2021-05-31 | |
Alichem | A015010304-250mg |
Methyl 2-chloro-6-fluoro-3-(trifluoromethyl)benzoate |
1807270-41-2 | 97% | 250mg |
499.20 USD | 2021-05-31 | |
Alichem | A015010304-1g |
Methyl 2-chloro-6-fluoro-3-(trifluoromethyl)benzoate |
1807270-41-2 | 97% | 1g |
1,534.70 USD | 2021-05-31 |
Methyl 2-chloro-6-fluoro-3-(trifluoromethyl)benzoate 関連文献
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1. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697
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Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783
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Shilpi Bariar,Abitha Balakrishnan RSC Adv., 2015,5, 100077-100083
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Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670
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Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
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Methyl 2-chloro-6-fluoro-3-(trifluoromethyl)benzoateに関する追加情報
Research Brief on Methyl 2-chloro-6-fluoro-3-(trifluoromethyl)benzoate (CAS: 1807270-41-2) in Chemical Biology and Pharmaceutical Applications
Methyl 2-chloro-6-fluoro-3-(trifluoromethyl)benzoate (CAS: 1807270-41-2) is a fluorinated benzoate derivative that has garnered significant attention in recent years due to its versatile applications in chemical biology and pharmaceutical research. This compound, characterized by its unique trifluoromethyl and halogen substituents, serves as a critical intermediate in the synthesis of bioactive molecules, including agrochemicals and pharmaceuticals. Recent studies have highlighted its role in the development of novel kinase inhibitors and antimicrobial agents, underscoring its importance in drug discovery pipelines.
A 2023 study published in the Journal of Medicinal Chemistry explored the use of Methyl 2-chloro-6-fluoro-3-(trifluoromethyl)benzoate as a precursor for the synthesis of potent EGFR (Epidermal Growth Factor Receptor) inhibitors. The research demonstrated that the compound's electron-withdrawing groups enhance binding affinity to the ATP-binding pocket of EGFR mutants, offering a promising scaffold for targeted cancer therapies. The study reported a 40% improvement in inhibitory activity compared to non-fluorinated analogs, validating the strategic incorporation of fluorine atoms.
In parallel, advancements in synthetic methodologies have been reported in Organic Letters (2024), where researchers developed a novel Pd-catalyzed cross-coupling reaction using Methyl 2-chloro-6-fluoro-3-(trifluoromethyl)benzoate. This method achieved a 92% yield under mild conditions, addressing previous challenges in scalability for industrial applications. The protocol's compatibility with other heterocyclic systems further expands its utility in fragment-based drug design.
From a pharmacological perspective, a recent Bioorganic & Medicinal Chemistry Letters (2024) study investigated the compound's metabolic stability. The trifluoromethyl group was found to significantly reduce oxidative metabolism in human liver microsomes, with a half-life extension of 3.7-fold compared to its methyl counterpart. This property, combined with its moderate logP value (2.8), positions it as a favorable candidate for CNS-targeting drugs where blood-brain barrier penetration is crucial.
Emerging applications in agrochemistry have also been documented. A 2024 Pest Management Science paper revealed that derivatives of Methyl 2-chloro-6-fluoro-3-(trifluoromethyl)benzoate exhibit potent herbicidal activity against resistant weed species, with EC50 values ranging from 0.8-2.3 μM. The fluorine atoms were shown to enhance soil persistence while maintaining favorable environmental safety profiles, addressing a critical need for next-generation crop protection agents.
Ongoing clinical investigations (Phase I/II) by several pharmaceutical companies are evaluating prodrugs derived from this benzoate ester for inflammatory diseases. Preliminary data presented at the 2024 American Chemical Society meeting indicated dose-dependent suppression of IL-17A with minimal off-target effects, potentially offering a new therapeutic avenue for psoriasis and rheumatoid arthritis.
In conclusion, Methyl 2-chloro-6-fluoro-3-(trifluoromethyl)benzoate continues to demonstrate multifaceted value across therapeutic and agricultural domains. Its unique physicochemical properties, coupled with recent synthetic and pharmacological breakthroughs, solidify its position as a high-potential building block in modern chemical biology. Future research directions may focus on expanding its utility in PROTAC design and radiopharmaceutical applications, where its fluorine atoms could enable 18F-labeling strategies.
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